molecular formula C11H22N2O B2916260 2-amino-4-cyclohexyl-N-methylbutanamide CAS No. 2227204-77-3

2-amino-4-cyclohexyl-N-methylbutanamide

Cat. No. B2916260
CAS RN: 2227204-77-3
M. Wt: 198.31
InChI Key: JSTGCBMHBSGFKS-UHFFFAOYSA-N
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Description

2-amino-4-cyclohexyl-N-methylbutanamide, also known as AC-262,536, is a synthetic androgen receptor modulator (SARM) that has been extensively studied for its potential use in various scientific research applications. SARMs are a class of compounds that selectively bind to androgen receptors in the body, leading to anabolic effects without the androgenic side effects seen with traditional anabolic steroids.

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

  • Anticonvulsant Activities : Primary amino acid derivatives (PAADs), including compounds structurally related to 2-amino-4-cyclohexyl-N-methylbutanamide, exhibit pronounced anticonvulsant activities. Studies have shown that certain substitutions at specific sites in these compounds can enhance their anticonvulsant properties, surpassing those of traditional anticonvulsants like phenytoin (King et al., 2011).
  • Pain-Attenuating Effects : These derivatives have also been identified to have significant pain-attenuating properties in neuropathic pain models, suggesting their potential in treating pain-related conditions (King et al., 2011).

Chemical Synthesis and Structural Analysis

  • Formation of Cyclopropanecarboxamide : Research demonstrates the formation of cyclopropanecarboxamide from derivatives of this compound, providing new approaches to synthesize unique chemical structures (Mekhael et al., 2011).
  • Structural Parameters and Activity Relationships : Studies have further defined the structural parameters critical for the anticonvulsant activity of these compounds. This research contributes to understanding how slight modifications in chemical structure can significantly impact biological activity (King et al., 2011).

Pharmacological Characterization

  • In Vitro and in Vivo Studies : Certain derivatives of this compound have been characterized for their pharmacological properties. These studies include analysis of their binding efficiencies and inhibitory activities, contributing to the development of new therapeutic agents (Croci et al., 2007).

Enzymatic Reactions and Biochemical Studies

  • Enzymatic Degradation Studies : Investigations into the enzymatic degradation pathways of similar compounds provide insights into their stability and breakdown in biological systems. This research is essential for understanding the metabolic fate of these compounds in therapeutic contexts (Hyzak & Zimdahl, 1974).

Potential Anticancer Applications

  • Cancer Biomarker Studies : Some derivatives have been explored as potential cancer biomarkers, with studies conducted using positron emission tomography (PET) imaging. Although not directly related to this compound, these studies highlight the broader research interest in similar compounds for cancer diagnosis and treatment (Zheng et al., 2004).

properties

IUPAC Name

2-amino-4-cyclohexyl-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-13-11(14)10(12)8-7-9-5-3-2-4-6-9/h9-10H,2-8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTGCBMHBSGFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CCC1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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